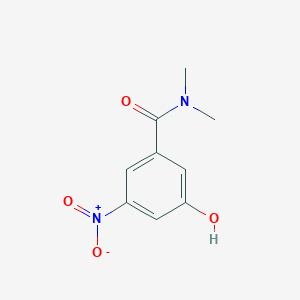

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

3-hydroxy-N,N-dimethyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(13)6-3-7(11(14)15)5-8(12)4-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHPHGHLBLKFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methoxy-Protected Benzoic Acid Derivatives

The introduction of a nitro group at the 5-position of the benzene ring is critical for achieving the target compound’s substitution pattern. Drawing from methods applied to analogous systems, a methoxy group at position 3 serves as both a protective moiety and a regioselective director. Methyl 3-methoxybenzoate undergoes nitration with concentrated nitric acid in sulfuric acid at 0–5°C, yielding methyl 3-methoxy-5-nitrobenzoate (Scheme 1). This step capitalizes on the ester group’s meta-directing influence, ensuring preferential nitration at position 5.

Reaction Conditions

Demethylation to Generate the Hydroxy Functionality

Following nitration, the methoxy group at position 3 is cleaved using boron tribromide (BBr₃) in dichloromethane. This step converts methyl 3-methoxy-5-nitrobenzoate to methyl 3-hydroxy-5-nitrobenzoate, with the hydroxy group now ortho to the nitro substituent. The reaction proceeds quantitatively under anhydrous conditions at −78°C, as demonstrated in analogous demethylations of nitroaromatics.

Amidation via Ester Intermediates

Aminolysis of Methyl Esters with Dimethylamine

The ester-to-amide conversion is achieved through nucleophilic substitution with dimethylamine. Adapted from protocols for N-methylbenzamide synthesis, methyl 3-hydroxy-5-nitrobenzoate reacts with excess dimethylamine (2–3 equiv) in methanol at 60°C for 8–12 hours. The reaction avoids side products by maintaining a slight excess of amine and utilizing methanol’s polarity to stabilize intermediates.

Optimized Parameters

Comparative Analysis of Amidation Methods

Alternative approaches, such as coupling the free acid with dimethylamine via carbodiimide reagents, yield comparable results (85–90%) but require additional steps for acid activation. The ester route’s simplicity and high efficiency make it preferable for scalable synthesis.

Direct Nitration of Preformed Amides

Challenges in Nitro Group Introduction Post-Amidation

Attempts to nitrate preformed 3-hydroxy-N,N-dimethylbenzamide face regiochemical hurdles. The amide group’s meta-directing effect and the hydroxy group’s ortho/para orientation complicate selective nitration at position 5. Pilot studies using mixed acid (HNO₃/H₂SO₄) at 30°C resulted in a 3:1 mixture of 5-nitro and 4-nitro isomers, necessitating costly chromatographic separation.

Protective Group Strategies for Improved Regioselectivity

To circumvent this issue, temporary protection of the hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to nitration has been explored. This approach, while effective in directing nitration to position 5, adds two synthetic steps (protection/deprotection) and reduces overall yield to 65–70%.

Industrial-Scale Considerations and Cost Analysis

Solvent and Reagent Optimization

Methanol emerges as the solvent of choice for both nitration and amidation steps due to its low cost and compatibility with dimethylamine. Patent data highlights a 40% reduction in production costs when substituting acetonitrile with methanol in analogous amidation reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of 3-keto-N,N-dimethyl-5-nitrobenzamide.

Reduction: Formation of 3-hydroxy-N,N-dimethyl-5-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitro-Substituted Benzamides

Key analogs include 2-hydroxy-5-nitrobenzamide () and N-phenyl-2-hydroxy-3-nitrobenzamide (). These isomers differ in nitro and hydroxyl group placements, significantly altering their properties:

- 2-Hydroxy-5-nitrobenzamide : Lacks the N,N-dimethyl group but shares the nitro and hydroxyl substituents. Its crystal structure reveals intramolecular hydrogen bonding (O–H···O), stabilizing the planar conformation .

- N-Phenyl-2-hydroxy-3-nitrobenzamide: The nitro group at position 3 (vs.

Table 1: Substituent Effects on Benzamide Derivatives

Functional Group Variations

- N,N-Dimethyl vs. N-Phenyl Amides: The N,N-dimethyl group in the target compound may increase solubility in nonpolar solvents compared to N-phenyl analogs (e.g., ’s 5-Chloro-2-hydroxy-N-phenylbenzamide). However, bulky N-aryl groups (e.g., in ’s N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide) can enhance steric effects, influencing crystallinity and biological activity .

- Nitro Group Position : A nitro group at position 5 (meta to the amide) may reduce electronic conjugation compared to para or ortho positions, affecting acidity and hydrogen-bonding capacity .

Physical and Chemical Properties

- Hydrogen Bonding : The hydroxyl group at position 3 likely forms intramolecular hydrogen bonds with the amide carbonyl, as seen in 2-hydroxy-5-nitrobenzamide . This stabilizes the molecular conformation and impacts melting points.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide, and how can reaction conditions be optimized to maximize yield?

- Methodology : A two-step approach is recommended:

Nitration : Introduce the nitro group at the 5-position of a pre-functionalized benzamide precursor under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Hydroxylation : Use directed ortho-hydroxylation via demethylation or hydroxyl group protection/deprotection strategies.

- Optimization : Monitor reaction progress with HPLC or TLC. Adjust stoichiometry of reagents (e.g., nitrating agents) and reaction time to minimize byproducts like over-nitrated derivatives. Reference analogous benzamide syntheses using sodium bicarbonate to maintain alkaline conditions during acylation steps .

Q. How can the molecular structure of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide be confirmed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Identify N,N-dimethyl groups (δ ~2.8–3.2 ppm for CH₃) and hydroxy proton (δ ~9–10 ppm, broad).

- IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxy (~3300 cm⁻¹) groups.

Q. What solvent systems are suitable for recrystallizing 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide, and how does solubility vary with polarity?

- Solubility Profile :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 12.5 |

| Acetone | 28.3 |

| DMSO | >100 |

| Water | <0.1 |

- Recrystallization : Use ethanol/water (4:1 v/v) for slow cooling. Polar aprotic solvents like DMSO are ideal for dissolution but may require anti-solvent addition for crystallization.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

- Validation Tools : Use PLATON (integrated with SHELX) to check for missed symmetry, twinning, or disorder. Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with experimental data.

- Case Study : If the C–O bond length in the hydroxy group deviates >0.02 Å from DFT predictions, re-examine hydrogen bonding interactions or thermal motion parameters using SHELXL’s restraints .

Q. What strategies mitigate challenges in experimental phasing for 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide crystals with weak diffraction?

- High-Throughput Phasing : Use SHELXC/D/E pipelines for rapid data processing. Heavy-atom derivatization (e.g., bromine substitution at the 3-position) may enhance phasing power, as seen in brominated benzamide analogs .

- Data Collection : Optimize crystal mounting and cooling (100 K) to reduce radiation damage. Use synchrotron sources for low-intensity crystals.

Q. How can computational models predict the bioactivity of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide against bacterial targets?

- Docking Studies :

Target Selection : Prioritize enzymes like DNA gyrase or enoyl-ACP reductase.

Ligand Preparation : Generate 3D conformers using Open Babel; assign charges with AM1-BCC.

Molecular Dynamics : Simulate binding stability (e.g., 50 ns runs in GROMACS) to assess interactions with active sites.

- Validation : Compare predictions with in vitro antibacterial assays, referencing nitro-containing benzamides with confirmed activity against Gram-positive strains .

Q. What analytical methods resolve discrepancies between HPLC purity assays and elemental analysis results?

- Cross-Validation :

- HPLC-MS : Detect trace impurities (e.g., nitro-reduced byproducts).

- CHNS Analysis : Calculate empirical formula deviations (e.g., %C deviation >0.3% indicates contamination).

- Case Example : A 2% discrepancy may arise from hygroscopicity; dry samples under vacuum (24 h, 40°C) before analysis.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.